Perfluorononanesulfonate

Description

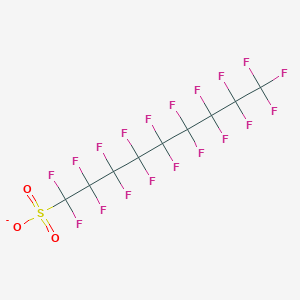

Structure

2D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF19O3S/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31/h(H,29,30,31)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEXVZFQQPKDHC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F19O3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873010 | |

| Record name | Perfluorononanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474511-07-4 | |

| Record name | Perfluorononanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Global Distribution of Perfluorononanesulfonate Pfns

Spatial and Temporal Distribution Patterns in Abiotic Matrices

Perfluorononanesulfonate is frequently detected in various non-living environmental media across the globe. nih.govclu-in.org Its presence signifies widespread contamination stemming from industrial and commercial uses. nih.gov

Occurrence in Aquatic Environments (Surface Water, Groundwater, Drinking Water, Wastewater)

PFNS has been identified in a range of aquatic systems. nih.gov Studies have documented its presence in surface waters, including rivers and lakes, as well as in groundwater sources. nih.govoup.comiww-analytik-und-service.de For instance, a study of Great Lakes tributaries detected PFNS, although at concentrations below the quantification limit in some cases. oup.com Research in German drinking water sources also noted the presence of PFNS, particularly in samples where atmospheric transport was considered a less significant pathway for longer-chain PFAS. iww-analytik-und-service.de

Wastewater and its effluent are recognized as significant sources of PFAS, including PFNS, into the environment. nih.gov The treatment processes in many wastewater treatment plants are not effective at removing these persistent compounds, leading to their discharge into surface waters. nih.govresearchgate.net

A study in the Arroyo Colorado watershed in Texas found various PFAS compounds in surface water, stormwater retention ponds, and wastewater treatment plant retention ponds. ucowr.org While the study focused on the spatial heterogeneity of PFAS in general, it highlights the role of such facilities as potential point sources to aquatic environments. ucowr.org

Here is a summary of PFNS detection in various aquatic environments:

| Aquatic Environment | Detection Status | Notes |

| Surface Water | Detected | Found in rivers and lakes. nih.govoup.com |

| Groundwater | Detected | Identified in groundwater sources. nih.goviww-analytik-und-service.de |

| Drinking Water | Detected | Present in sources of drinking water. iww-analytik-und-service.de |

| Wastewater | Detected | A known source of PFNS to the environment. nih.gov |

Occurrence in Terrestrial Environments (Soil, Sediment, Biosolids)

The terrestrial environment is another major reservoir for PFNS. Soil and sediment contamination can occur through various pathways, including atmospheric deposition and the application of biosolids from wastewater treatment plants. nih.govhill-labs.co.nzeuropa.eu

Studies have confirmed the presence of PFNS in both soil and sediment samples. hill-labs.co.nzepa.gov For example, research on soils from a site contaminated with aqueous film-forming foam (AFFF) identified numerous PFAS compounds, highlighting the complexity of contamination at such locations. acs.org A multi-laboratory validation study for EPA Draft Method 1633 also included the analysis of PFAS, such as PFNS, in soils and sediments. epa.gov

Biosolids, the solid organic matter recovered from wastewater treatment, can contain significant concentrations of PFAS, including PFNS. nih.gov When these biosolids are applied to land as fertilizer, they can introduce these persistent chemicals into the soil, potentially leading to uptake by plants and leaching into groundwater. nih.govnih.gov

The following table summarizes the occurrence of PFNS in terrestrial matrices:

| Terrestrial Environment | Detection Status | Key Pathways |

| Soil | Detected | Atmospheric deposition, land application of biosolids. hill-labs.co.nzeuropa.euacs.org |

| Sediment | Detected | Deposition from contaminated water bodies. oup.comhill-labs.co.nz |

| Biosolids | Detected | Concentrated from wastewater during treatment. nih.gov |

Atmospheric Distribution and Transport

The atmosphere plays a crucial role in the global distribution of PFNS and other PFAS. nih.gov These compounds can be released into the air from industrial facilities and subsequently undergo long-range transport, leading to their deposition in remote regions far from their original sources. nih.goveuropa.euresearchgate.net

While shorter-chain PFAS are generally more mobile in water, longer-chain compounds like PFNS are also subject to atmospheric transport, although potentially to a lesser extent. iww-analytik-und-service.deeuropa.eu Research has detected various PFAS in both the gaseous and particulate phases of the atmosphere, indicating multiple transport mechanisms. researchgate.net The presence of PFAS in rainwater further confirms their atmospheric transport and deposition into terrestrial and aquatic ecosystems. researchgate.net

Occurrence in Biotic Matrices and Wildlife

The bioaccumulative nature of PFNS leads to its detection in a wide array of living organisms. ebcne.org Its presence in wildlife is a key indicator of its environmental persistence and potential for food web magnification.

Detection in Aquatic Organisms (Fish, Marine Mammals)

PFNS has been widely detected in aquatic wildlife, from fish to top predators like marine mammals. nih.govacs.orgfloridadep.gov Studies have shown that PFNS, along with other long-chain PFAS, can bioaccumulate in aquatic food webs. nih.govacs.org

A study in the northern South China Sea found various PFAS, including PFNS, in seawater and a range of marine organisms, including fish, crustaceans, and cetaceans. acs.org Research on marine mammals has also highlighted the presence of a complex mixture of PFAS, underscoring their position as sentinel species for monitoring ocean health. acs.org

The following table provides a snapshot of PFNS detection in aquatic life:

| Aquatic Organism | Detection Status | Significance |

| Fish | Detected | Indicates bioaccumulation in aquatic food webs. nih.govacs.org |

| Marine Mammals | Detected | Highlights the potential for biomagnification in top predators. nih.govacs.org |

| Crustaceans | Detected | Shows uptake at lower trophic levels. acs.org |

Detection in Terrestrial Organisms (Birds, Mammals, Invertebrates, Plants)

PFNS is also found in terrestrial ecosystems, accumulating in various organisms. ebcne.org Birds, particularly those with aquatic feeding habits, can be exposed to PFNS through their diet. nih.gov For example, a study on tree swallows in the Duluth, Minnesota area, detected a range of PFAS, including PFNS, in eggs, nestlings, and their diet, linking the contamination to known sources of firefighting foam. nih.gov

Terrestrial mammals and invertebrates also show evidence of PFNS exposure. nih.govnih.gov A study investigating PFAS accumulation in terrestrial plants and invertebrates found that different species accumulate PFAS differently, with carnivorous invertebrates primarily accumulating long-chain PFAS. nih.gov

Plants can take up PFAS from contaminated soil and water. nih.govebcne.org While shorter-chain PFAS are often more readily taken up by plants, the presence of longer-chain compounds like PFNS in the terrestrial food web is a concern. nih.govebcne.org

Here is a summary of PFNS detection in terrestrial organisms:

| Terrestrial Organism | Detection Status | Exposure Pathways |

| Birds | Detected | Diet, particularly aquatic insects. nih.gov |

| Mammals | Detected | Contaminated food and water. nih.gov |

| Invertebrates | Detected | Soil and plant ingestion. nih.gov |

| Plants | Detected | Uptake from soil and water. nih.gov |

Global Environmental Monitoring Programs and Findings for this compound (PFNS)

This compound (PFNS), a member of the broader class of per- and polyfluoroalkyl substances (PFAS), is subject to environmental monitoring globally, primarily as part of larger programs targeting a range of PFAS compounds. Due to its persistence, potential for bioaccumulation, and long-range transport, various international and national bodies have included PFNS in their environmental surveillance efforts. These programs have confirmed the widespread presence of PFNS in diverse environmental compartments across the globe, from industrialized regions to remote polar ecosystems.

International Monitoring Frameworks

Several international conventions and organizations play a crucial role in the global monitoring and assessment of persistent organic pollutants (POPs), including PFNS.

The Stockholm Convention on Persistent Organic Pollutants: This global treaty aims to protect human health and the environment from POPs. pops.intwikipedia.orgdcceew.gov.au While perfluorooctane (B1214571) sulfonate (PFOS) is listed under the convention for restriction, PFNS is not yet listed but has been under review. un.org The United Nations Environment Programme (UNEP), under the framework of the Stockholm Convention, has developed guidance for monitoring newly listed POPs, which provides a framework that could be applicable to PFNS in the future. unitar.orgunep.org The effectiveness of the convention is periodically evaluated by measuring POP concentrations in various matrices, including air and human tissues. admin.ch

The Organisation for Economic Co-operation and Development (OECD)/UNEP Global PFC Group: This group works to raise awareness and coordinate risk reduction approaches for perfluorinated chemicals (PFCs), a group that includes PFNS. iisd.orgineris.fr The OECD has been instrumental in compiling lists of PFAS, including over 4,700 substances, to facilitate their assessment and management by regulators and scientists worldwide. cancer-environnement.fr Their work includes synthesizing information on global emissions and national risk reduction activities. iisd.org

Regional and National Monitoring Programs

At regional and national levels, several programs are actively monitoring PFAS levels, including PFNS, in the environment.

Arctic Monitoring and Assessment Programme (AMAP): AMAP is a working group of the Arctic Council that monitors the environmental status of the Arctic. arctic-council.orgamap.noau.dk Its research has been critical in documenting the long-range transport of contaminants, including PFAS, to the Arctic. researchgate.net Studies under AMAP have detected PFNS in various Arctic matrices, highlighting its presence in this remote and sensitive ecosystem. researchgate.net

The NORMAN Network: This European network of reference laboratories and research centers focuses on emerging environmental substances. normandata.eunorman-network.netnorman-network.comnorman-network.net The NORMAN Database System serves as a central repository for data on emerging contaminants, including PFAS, from various European monitoring activities. norman-network.com This platform is a key resource for assessing the extent of PFAS contamination in Europe.

U.S. Environmental Protection Agency (EPA) National PFAS Testing Strategy: The EPA has developed a comprehensive strategy to address the data gaps for a large number of PFAS. epa.govepa.govlawbc.comfigshare.com Under this strategy, the EPA requires testing of various PFAS, categorized based on their structure and properties, to better understand their potential risks to human health and the environment. epa.govepa.govgeosyntheticsmagazine.com This includes issuing test orders for specific PFAS to gather crucial toxicity data. geosyntheticsmagazine.com

Research Findings on PFNS Concentrations

Global monitoring and research studies have detected PFNS in a wide array of environmental samples. The data below, compiled from various studies, illustrate the global distribution of this compound.

Table 1: PFNS Concentrations in Aquatic Environments

| Location/Matrix | Concentration Range | Notes |

|---|---|---|

| Arctic Ocean | ||

| Under-ice Seawater (81°N) | High concentrations, with long-chain PFAAs (including PFNS by extension) being ~3-fold higher than deeper water. | Meltwater from sea ice is suggested as a significant source. vliz.be |

| Surface Water | Generally in the picograms per liter (pg/L) range. | Concentrations decrease from coastal areas to the open ocean. nih.gov |

| Fram Strait | Approximately 110 tons of total PFAS (including PFNS) are estimated to be transported from the Arctic to the Atlantic Ocean annually. | Demonstrates significant circulation of PFAS between the two oceans. acs.orguri.edu |

| Atlantic Ocean | ||

| Surface Water (Northern Hemisphere) | Median ΣPFAA concentration of 105 pg/L. | Concentrations generally decrease with distance from the coast and with depth. nih.gov |

| Surface Water (Southern Hemisphere) | Median ΣPFAA concentration of 28 pg/L. | Lower concentrations compared to the Northern Hemisphere. nih.gov |

| European Waters | ||

| Effluent Water (Tromsø, Norway) | PFNS found at the highest concentration of all measured PFAS in one study. | May indicate its use as a replacement for PFOS. miljodirektoratet.no |

| Rivers (Central Italy) | ∑21PFCs ranged from 4.3 to 68.5 ng/L. | Short and medium-chain PFCs were predominant. nih.gov |

| European Rivers and Lakes | Widespread PFOS contamination exceeding environmental quality standards. | Highlights the broader issue of PFAS pollution in European waters. europa.euwaternewseurope.com |

| Asian Waters | ||

| Drinking and Source Water (Philippines and Thailand) | PFNS detected in source water. | Highlights the presence of a range of PFAS in water sources in these countries. nsf.gov |

| Nairobi River Basin, Kenya | PFNS concentrations were below 1 ng/L. | PFOS was the predominant PFSA. mdpi.com |

| North American Waters |

Table 2: PFNS Concentrations in Biota

| Organism | Location | Concentration | Notes |

|---|---|---|---|

| Polar Bear | Arctic | PFN becomes the predominant measured PFCA in liver tissues of mid-level trophic biota. | Suggests efficient biomagnification of PFN within the polar bear food chain. dioxin20xx.org |

| Ringed Seal | Arctic | - | - |

| Cow Milk | China | Detected in milk samples purchased in Beijing. | Part of a study investigating 60 different PFAS. mdpi.com |

These findings underscore the ubiquitous nature of PFNS in the global environment, driven by its persistence and ability to undergo long-range transport. The data from these monitoring programs are essential for assessing the environmental risks posed by PFNS and for informing regulatory decisions aimed at mitigating its impact.

Environmental Sources and Release Pathways of Perfluorononanesulfonate Pfns

Anthropogenic Emission Sources

The primary sources of PFNS in the environment are linked to human activities, spanning from industrial production to the disposal of consumer goods.

Industrial production and use represent a significant pathway for the release of PFNS into the environment. While specific manufacturing details for PFNS are often proprietary, the general manufacturing process for PFAS involves the transformation of raw materials into finished goods on a large scale using labor, machines, and chemical processing. processindustryforum.com PFNS and its precursors have been used in various specialty applications, including as surfactants in industrial coatings and curatives. industrialchemicals.gov.au

Although many of these uses have been phased out due to environmental concerns, historical manufacturing activities have led to contamination of air, water, and soil in and around production facilities. epa.govindustrialchemicals.gov.au Furthermore, PFNS may be present as an impurity or a breakdown product of other fluorinated compounds used in industrial processes.

Table 1: Industrial Applications Associated with PFNS Release

| Industrial Application | Role of PFNS/Precursors | Potential Release Pathway |

|---|---|---|

| Metal Plating | Mist Suppressant | Emissions to air, discharge in wastewater |

| Industrial Coatings | Surfactant | Volatilization during application, leaching from coated surfaces |

| Printing Inks | Additive | Release during production and use |

This table summarizes potential industrial sources based on general information for perfluoroalkyl sulfonates. industrialchemicals.gov.au

PFAS, including longer-chain non-polymeric compounds like PFNS, have been incorporated into a wide array of consumer products to impart desirable qualities such as water, oil, and stain resistance. europa.eusaicmknowledge.org Textiles, upholstery, and carpets are major categories of products that have historically been treated with these substances. europa.eusaicmknowledge.org

Emissions occur throughout the lifecycle of these products. During use, abrasion can release PFAS-treated fibers into indoor dust. europa.eu Washing of treated textiles is a significant pathway, releasing PFAS into wastewater. europa.eudiva-portal.org As these products age and degrade, or upon their disposal, PFNS can be released into the environment. europa.eu Studies have detected non-polymeric PFAS, such as PFNS, in the workshops of textile companies that produce outdoor materials. europa.eu

Table 2: PFNS in Consumer Products and Emission Pathways

| Product Category | Function of PFAS | Primary Emission Pathway during Lifecycle |

|---|---|---|

| Carpets & Upholstery | Stain and soil repellency | Abrasion (dust), cleaning (wastewater), disposal (landfill leachate) europa.euenvironment-agency.gov.uk |

| Apparel (e.g., outdoor wear) | Water and oil repellency | Washing (wastewater), wear and tear (fiber release) europa.eu |

This table illustrates the connection between consumer products and PFNS release into the environment.

Aqueous film-forming foams (AFFF) are highly effective fire suppressants used to extinguish flammable liquid fires, particularly at military bases, airports, and industrial facilities. alaska.govcanada.ca Historically, many AFFF formulations contained perfluoroalkyl sulfonates, including perfluorooctane (B1214571) sulfonate (PFOS) and its longer-chain homologues like PFNS. nih.govnih.gov

The release of PFNS from AFFF occurs during:

Emergency Firefighting: Large volumes of AFFF can be discharged to control fuel fires, leading to direct contamination of soil and water. nih.gov

Firefighting Training: Repeated use of AFFF in training exercises has resulted in significant historical contamination of specific sites. environment-agency.gov.ukdiva-portal.org

System Testing and Accidental Spills: Leaks and testing of fire suppression systems can also contribute to environmental releases. nih.gov

Once released, the PFAS in AFFF can infiltrate soil and contaminate groundwater and surface water. diva-portal.org

Waste management facilities are major collection points for discarded consumer and industrial products containing PFNS, and they act as significant secondary sources of environmental contamination. epa.govenvironment-agency.gov.uk

Landfills: The disposal of PFNS-containing products, such as carpets, textiles, and packaging, in landfills leads to the contamination of landfill leachate—the liquid that percolates through the waste. environment-agency.gov.ukcdmsmith.com This leachate can contain significant concentrations of PFAS and can contaminate groundwater if the landfill is unlined or if the liner system fails. cdmsmith.com

Wastewater Treatment Plants (WWTPs): WWTPs receive PFAS from various sources, including domestic wastewater (from washing treated textiles) and industrial discharges. epa.govdiva-portal.org Conventional wastewater treatment processes are not effective at removing PFAS. diva-portal.org Consequently, PFNS can be discharged into receiving surface waters through treated effluent or become concentrated in sewage sludge (biosolids), which may be land-applied, leading to soil contamination. epa.govebcne.org

Environmental Transport and Dissemination Pathways

Once released, the physical and chemical properties of PFNS govern its movement and distribution throughout the environment. Its persistence and solubility in water make hydrological systems a primary transport mechanism. saicmknowledge.orgenvironment-agency.gov.uk

The movement of PFNS through water systems is a key pathway for its widespread environmental distribution.

Surface Water Runoff: During rainfall events, water running off contaminated sites—such as industrial facilities, AFFF-use areas, or agricultural fields where biosolids have been applied—can carry PFNS into nearby streams, rivers, and lakes. iatp.orgalsglobal.eu

Groundwater Leaching: Due to its solubility, PFNS can migrate from contaminated surface soils downward through the soil column with percolating rainwater, a process known as leaching. iatp.orgalsglobal.eu This can lead to the contamination of underlying groundwater aquifers, which can be a slow, long-term process. diva-portal.org Once in the groundwater, PFNS can be transported over long distances. saicmknowledge.org

Riverine Inputs: Rivers act as conduits, collecting PFNS from various point sources (like WWTP effluent) and non-point sources (like surface runoff) and transporting it over large distances. nih.govmichigan.gov Studies have detected PFNS in river systems, often with concentrations increasing downstream of urban and industrial areas, indicating the influence of these sources. michigan.govusgs.gov

Table 3: Reported Detections of this compound (PFNS) in Water

| Location/Study | Water Type | Finding |

|---|---|---|

| Massachusetts Rivers and Streams (2020) | Surface Water | PFNS was not detected in any of the samples collected. usgs.gov |

| River Raisin Watershed, Michigan | Surface Water | PFNS was detected in surface water samples, indicating sources within the watershed. michigan.gov |

This table presents findings from select environmental monitoring studies.

Atmospheric Transport and Deposition

The volatilization of PFNS and its precursors from industrial sites facilitates their long-range atmospheric transport, leading to deposition in remote areas, including the Arctic. vulcanchem.com This atmospheric pathway is a significant contributor to the widespread environmental presence of PFNS. vulcanchem.comleg.mn Studies have shown that PFAS, including PFNS, can be transported on water droplets and hydrated aerosols in the atmosphere. enviro.wiki

Atmospheric deposition is a key mechanism for the contamination of soils and water bodies far from direct sources. leg.mnresearchgate.net The process involves both wet deposition (through rain and snow) and dry deposition (as dust and particles). Research in various urban and remote environments has confirmed the presence of PFAS in atmospheric deposition samples. sci-hub.sescor-int.org The amount of a chemical that is ubiquitously present in the environment due to distant diffuse anthropogenic sources is defined as ambient background, which for man-made chemicals like PFNS, occurs as a result of long-range atmospheric transport and subsequent deposition. leg.mn

| Parameter | Value | Source |

|---|---|---|

| Deposition Flux Range | 51 to 178 particles/m²/d | sci-hub.se |

| Mean Deposition Flux | 114 ± 40 particles/m²/d | sci-hub.se |

| Median Deposition Flux | 110 particles/m²/d | sci-hub.se |

While the data in the table above pertains to microplastics, it illustrates the process of atmospheric deposition, which is also a significant transport pathway for PFNS.

Soil-to-Water and Sediment-to-Water Exchange Mechanisms

Once deposited in terrestrial and aquatic environments, PFNS can undergo exchange between soil, sediment, and water. The mobility of PFNS in these compartments is influenced by its chemical properties, such as its anionic nature and hydrophobicity. vulcanchem.com

In soil, PFNS is relatively mobile and can leach from contaminated soil into groundwater. environment-agency.gov.uk The compound's tendency to adsorb to organic matter can influence its retention in soil and sediment. vulcanchem.comitrcweb.org However, its anionic form facilitates its movement in aquatic systems. vulcanchem.com The partitioning of PFAS to solids is primarily governed by electrostatic interactions and sorption to organic matter. itrcweb.org

Sediments can act as both a sink and a source of PFNS in aquatic environments. PFNS can be released from sediments back into the water column through desorption. researchgate.net This exchange is a dynamic process influenced by various environmental factors. The accumulation of PFAS in sediments has been used to assess historical pollution. researchgate.net The mechanisms of interaction in wetlands, for example, include sedimentation, plant uptake, and microbial processes, which can lead to both short-term and long-term retention of associated contaminants. unioncounty-fl.gov

| Mechanism | Description | Source |

|---|---|---|

| Adsorption/Desorption | PFNS adsorbs to organic carbon in soil and sediment, but can also be released back into the water. | vulcanchem.comitrcweb.org |

| Leaching | The movement of PFNS from soil layers into groundwater. | environment-agency.gov.uk |

| Sedimentation | Physical deposition of particles with adsorbed PFNS onto the sediment surface. | unioncounty-fl.gov |

Precursor Transformation to this compound (PFNS) in Environmental Systems

A significant environmental source of PFNS is the transformation of precursor compounds. enviro.wikisunderlandlab.org These precursors are polyfluorinated substances that can degrade or transform into more stable perfluoroalkyl acids (PFAAs) like PFNS. enviro.wikioup.com This transformation can occur through both biotic and abiotic processes in the environment. enviro.wiki

The transformation of precursors adds another layer of complexity to understanding the environmental fate of PFNS. enviro.wiki For instance, some aqueous film-forming foams (AFFF) used in firefighting contain precursor compounds that can transform into PFNS and other PFAS in the environment. sunderlandlab.org The biotransformation of these precursors has been observed in various environmental systems, including microbial strains and activated sludge. nih.gov

The transformation pathways can be intricate, involving multiple intermediate products before the terminal formation of PFNS. nih.govnih.gov Research is ongoing to fully understand the rates and mechanisms of these transformations in different environmental compartments. sunderlandlab.orgnih.gov

| Precursor Class | Transformation Process | End Product | Source |

|---|---|---|---|

| Perfluorooctane sulfonamido-based precursors | Biotransformation by microbes | Perfluorosulfonic acids (PFSAs) | nih.gov |

| Fluorotelomer-based precursors | Abiotic and biotic degradation | Perfluorocarboxylic acids (PFCAs) and PFSAs | enviro.wikiepa.gov |

| Side-chain fluorinated polymers | Degradation | PFCAs | epa.gov |

Environmental Fate and Transport Mechanisms of Perfluorononanesulfonate Pfns

Persistence and Degradation Resistance in Environmental Media

The defining characteristic of PFNS, like other perfluoroalkyl acids (PFAAs), is its profound resistance to degradation. This persistence is a direct result of its chemical structure, which is a nine-carbon chain fully saturated with fluorine atoms, attached to a sulfonate functional group.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the perfluorinated backbone of PFNS exceptionally stable. nih.gov This high bond strength renders the molecule highly resistant to cleavage by common environmental degradation mechanisms. As a result, PFNS does not undergo appreciable biodegradation, as microbial enzymes are generally unable to break down the fluorinated chain. Current time information in Јужнобачки oкруг, RS. The molecule is also stable against hydrolysis and photolysis under typical environmental conditions. mst.dk This inherent chemical inertness means that once PFNS is released into the environment, it is not broken down by natural processes that degrade most other organic pollutants. nih.gov

Illustrative Half-Lives of Selected Long-Chain PFAS

| Compound | Abbreviation | Matrix | Estimated Half-Life | Reference |

|---|---|---|---|---|

| Perfluorooctanesulfonate (B1231939) | PFOS | Water | > 41 years | cdc.gov |

| Perfluorooctanesulfonate | PFOS | Human Serum (mean) | 3.4 - 5.4 years | nih.govub.edu |

| Perfluorononanoic acid | PFNA | Human Serum | 2.5 - 4.3 years | nih.gov |

| Perfluorohexanesulfonic acid | PFHxS | Human Serum (mean) | 5.3 - 8.5 years | nih.govub.edu |

Inter-Compartmental Partitioning and Sorption Dynamics

The movement and distribution of PFNS in the environment are governed by how it partitions between different environmental compartments, such as water, soil, and air. These processes are dictated by the molecule's unique amphiphilic nature, possessing both a hydrophobic (water-repelling) perfluorinated tail and a hydrophilic (water-attracting) sulfonate head.

PFNS exhibits a strong tendency to sorb (adhere) to solids in the environment, which significantly affects its mobility. The primary mechanism driving this sorption in soil is hydrophobic interaction between the long, non-polar fluorinated tail of PFNS and the organic carbon fraction of the soil. nih.govuoa.gr Generally, for PFAS, the sorption affinity increases with the length of the fluorinated carbon chain; therefore, C9 PFNS is expected to sorb more strongly to soil organic matter than shorter-chain analogues. nih.gov

A secondary mechanism involves electrostatic interactions between the negatively charged sulfonate head group of the PFNS anion and positively charged surfaces on soil minerals, such as iron and aluminum oxides and the edges of clay minerals. ub.edunih.gov While hydrophobic partitioning is typically the dominant mechanism, electrostatic interactions can be significant, particularly in soils with low organic carbon content. researchgate.net

As a surfactant, PFNS is surface-active and preferentially accumulates at interfaces between different phases. In unsaturated soils (the vadose zone), PFNS partitions to the air-water interface, which can be a major mechanism for its retention and can significantly slow its downward migration toward groundwater. researchgate.netcityu.edu.hk Studies on PFOA have shown that adsorption at the air-water interface can account for 50% to 75% of the total retention in unsaturated porous media. cityu.edu.hk

At sites co-contaminated with hydrocarbons or chlorinated solvents, known as non-aqueous phase liquids (NAPLs), PFNS can also adsorb to the NAPL-water interface. researchgate.net This partitioning behavior can lead to the accumulation of PFNS at the boundaries of NAPL plumes, affecting its transport and distribution in the subsurface. Research on PFOS has shown that while partitioning into the bulk NAPL is relatively low, adsorption to the NAPL-water interface can account for a significant portion of its retention in the presence of a residual NAPL. researchgate.net

In aquatic systems and wastewater treatment plants, PFNS strongly partitions from the water column to solid phases like sediment and activated sludge. nih.gov The mechanisms are similar to those in soil, dominated by hydrophobic interactions with the organic carbon present in these materials. Studies on PFOS have demonstrated a high sorption tendency to activated sludge. nih.gov The solid-liquid distribution coefficient (Kd), which measures this tendency, is significantly higher for long-chain PFAS like PFOS compared to shorter-chain compounds. Given that PFNS has a longer and more hydrophobic carbon chain than PFOS, it is expected to have an even greater affinity for adsorption to sludge and sediment, making these solids significant sinks for PFNS in the environment.

Transport Modeling and Predictive Frameworks for Perfluorononanesulfonate (PFNS)

Predicting the environmental behavior of persistent chemical compounds like this compound (PFNS) is crucial for assessing its potential risks and developing effective management strategies. Transport modeling and predictive frameworks serve as essential tools in this endeavor, allowing scientists to simulate the movement and distribution of PFNS across various environmental compartments. These models are particularly important for substances like PFNS, which, due to their persistence, can undergo long-range transport and accumulate in sensitive ecosystems.

Multimedia Environmental Fate Models (e.g., Fugacity-Based Models)

Multimedia environmental fate models are computational tools designed to predict the distribution and concentration of chemicals in different environmental media, such as air, water, soil, and sediment. researchgate.net Among the most widely used are fugacity-based models, which are founded on the concept of "fugacity," a measure of a chemical's escaping tendency from a particular phase. tul.cz In these models, the environment is represented as a series of interconnected compartments, and the movement of a chemical between these compartments is driven by differences in fugacity. tul.cz

These models integrate the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient, with the characteristics of the environment to simulate its partitioning and transport. nih.govitrcweb.org For instance, a fugacity-based model applied to a lake ecosystem contaminated with PFAS demonstrated that the water phase was the primary transport pathway, with significant exchange occurring between the water and sediment. nih.gov

A critical aspect of developing accurate multimedia fate models for PFSAs is the consideration of their unique chemical properties. Unlike many other POPs, PFSAs can exist as anions, which influences their partitioning behavior, particularly their tendency to sorb to organic carbon in soil and sediment. itrcweb.orgny.gov Models like the Berkeley-Trent (BETR) model have been adapted for PFOS to account for factors such as the influence of water salinity on its sorption behavior in coastal regions. researchgate.net

Illustrative Input Parameters for a Fugacity-Based Model for a Long-Chain PFSA (e.g., PFOS) as an Analog for PFNS

| Parameter | Value (Illustrative) | Environmental Compartment | Significance in Model |

| Molecular Weight ( g/mol ) | 538.22 | All | Influences diffusion and transport rates. |

| Water Solubility (mg/L) | 570 | Water | Determines concentration in the aqueous phase. |

| Vapor Pressure (Pa) | 3.1 x 10⁻⁴ | Air | Governs partitioning between air and other media. |

| Log Kow (Octanol-Water Partition Coefficient) | 4.5 | Biota, Soil, Sediment | Indicates potential for bioaccumulation and sorption to organic matter. |

| Henry's Law Constant (Pa·m³/mol) | 2.1 x 10⁻⁵ | Air-Water Interface | Describes the partitioning between air and water. |

Note: The values in this table are for Perfluorooctanesulfonate (PFOS) and are intended to be illustrative of the types of parameters required for a fugacity-based model for a long-chain perfluoroalkane sulfonate like PFNS. Specific, experimentally derived values for PFNS are scarce in publicly available literature.

Simulation of Spatial and Temporal Distribution in Complex Ecosystems

Simulating the spatial and temporal distribution of PFNS in complex ecosystems allows for a dynamic understanding of its environmental behavior over time and across different geographical areas. These simulations can help identify potential hotspots of contamination and predict how concentrations might change in response to various environmental factors and emission scenarios. 161.252.49mtu.edu

While specific simulation studies for PFNS are limited, research on other persistent organic pollutants provides a framework for how such simulations would be conducted. researchgate.netmdpi.comnih.gov For instance, a study using a gridded multimedia model for PFOS in a coastal region of China simulated its distribution in air, vegetation, soil, freshwater, and sediment. researchgate.net The model predicted the highest concentrations in freshwater and soil, which aligned with measured data and highlighted the role of soil as a significant environmental reservoir for this compound. researchgate.net

Temporal simulations are also critical for understanding the long-term fate of persistent substances. A global-scale fate and transport model for PFOS and its precursors has been used to investigate historical and future trends in environmental concentrations. nih.gov Such models can simulate the response of environmental systems to changes in emissions, such as the phase-out of certain PFAS production. The model for PFOS predicted that while concentrations in source regions would decline slowly after a production phase-out, levels in remote regions could continue to increase for several decades due to ongoing long-range transport. nih.gov

These modeling approaches underscore the importance of considering both the spatial and temporal dimensions of contamination for persistent compounds. For a substance like PFNS, it is expected that its distribution would be widespread, with a tendency to accumulate in water bodies and sorb to sediments and soils rich in organic matter. itrcweb.org The long-term simulations would likely show its persistence and potential for continued migration through ecosystems long after primary emissions have ceased.

Illustrative Simulation Outcomes for a Persistent PFSA in a Coastal Ecosystem

| Environmental Compartment | Predicted Spatial Distribution | Predicted Temporal Trend (Post-Emission Cessation) | Key Influencing Factors |

| Freshwater (Riverine System) | Higher concentrations near industrial and urban discharge points, decreasing with distance downstream. | Slow decline in water column concentrations over decades. | Advection, partitioning to sediment. |

| Coastal Waters | Elevated concentrations in estuaries and near-shore areas receiving riverine input. | Continued increase for a period due to ongoing riverine and atmospheric inputs, followed by a very slow decline. | Ocean currents, atmospheric deposition, sediment resuspension. |

| Soil | Higher concentrations in areas receiving atmospheric deposition and in agricultural lands where biosolids may have been applied. | Very slow decline due to strong sorption to organic matter and low volatility. | Sorption coefficients, rainfall, soil type. |

| Sediment | Accumulation in depositional zones of rivers and coastal areas, creating long-term reservoirs of contamination. | Concentrations may remain elevated for extended periods, acting as a secondary source to the water column. | Particle settling rates, bioturbation, sediment organic carbon content. |

Note: This table presents generalized, illustrative outcomes based on the known behavior of persistent perfluoroalkane sulfonates like PFOS. The specific spatial and temporal distribution of PFNS would depend on its unique physicochemical properties and the specific characteristics of the receiving environment.

Bioaccumulation and Biomagnification of Perfluorononanesulfonate Pfns in Ecosystems

Bioaccumulation Kinetics and Mechanisms in Organisms

The bioaccumulation of PFNS in an organism is a function of its uptake and elimination rates. These kinetics are influenced by the physiological characteristics of the species and the physicochemical properties of the compound.

While specific uptake and elimination rate constants for Perfluorononanesulfonate (PFNS) are not extensively documented in the available research, general principles for perfluoroalkyl sulfonates (PFSAs) indicate that these kinetics are strongly influenced by the length of the perfluorinated carbon chain.

In aquatic species, the uptake of PFSAs can occur through direct absorption from the surrounding water via the gills and, to a significant extent, through dietary intake. nih.gov Studies on various fish species have shown that the absorption efficiency of PFAS from the diet increases with the length of the fluorinated carbon chain. nih.gov This suggests that PFNS, as a long-chain PFSA with nine carbon atoms, would have a relatively high absorption efficiency from ingested food.

Elimination of PFSAs in aquatic organisms is generally a slow process. nih.gov The rate of depuration, or the elimination of a substance from an organism, tends to decrease as the carbon chain length increases. nih.gov For instance, a study on benthic fish demonstrated that the biological half-life of perfluorooctane (B1214571) sulfonate (PFOS), a C8 compound, was significantly longer than that of shorter-chain PFAS. nih.gov It is therefore anticipated that PFNS would have an even longer biological half-life in fish compared to PFOS. Renal elimination is a pathway for PFAS excretion, and its efficiency is also observed to decrease with increasing carbon chain length in terrestrial animals, a trend that may be applicable to aquatic species as well. nih.gov

In terrestrial species, dietary intake is the primary route of exposure to PFNS. The bioaccumulation of PFSAs in terrestrial organisms is also positively correlated with carbon chain length. nih.gov As with aquatic species, the elimination rates for long-chain PFSAs are generally low. nih.gov

Table 5.1.1: General Trends in Bioaccumulation Kinetics of Perfluoroalkyl Sulfonates (PFSAs) by Carbon Chain Length

| Carbon Chain Length | Uptake/Absorption Efficiency | Elimination Rate | Biological Half-Life | Bioaccumulation Potential |

| Short-chain (< C6) | Lower | Higher | Shorter | Lower |

| Long-chain (≥ C6) | Higher | Lower | Longer | Higher |

| This compound (C9) | High (inferred) | Low (inferred) | Long (inferred) | High (inferred) |

A key mechanism driving the bioaccumulation of PFNS and other long-chain PFAS is their ability to bind to proteins in the blood and tissues. nih.govnist.gov This interaction facilitates their retention and distribution within an organism. The accumulation and elimination of PFAS in wildlife are largely attributed to their interactions with proteins such as serum albumin and fatty acid-binding proteins (FABPs). nih.govnist.gov

In various wildlife species, long-chain PFAS have been shown to accumulate preferentially in protein-rich tissues. nih.govepa.govwur.nl The liver and blood are consistently identified as major depots for these compounds. nih.govepa.gov This is due to the high concentration of binding proteins, such as albumin in the blood and FABPs in the liver. nih.govnist.gov For example, studies on polar bears and harbor seals have reported the highest concentrations of various PFSAs in the liver, followed by the blood. epa.govwur.nl

Table 5.1.2: Typical Tissue Distribution Pattern of Long-Chain Perfluoroalkyl Sulfonates in Wildlife

| Tissue | Relative Concentration | Primary Associated Proteins |

| Liver | High | Fatty Acid-Binding Proteins (FABPs) |

| Blood/Plasma | High | Serum Albumin |

| Kidney | Moderate | Organic Anion Transporters (OATs) |

| Lungs | Moderate | N/A |

| Muscle | Low | N/A |

| Adipose Tissue | Low | N/A |

| Brain | Low | N/A |

Trophic Transfer and Biomagnification Potential in Food Webs

The persistence and bioaccumulative nature of PFNS make it susceptible to trophic transfer, the process by which contaminants are passed from one trophic level to the next. When the concentration of a substance increases at successively higher levels in a food web, it is known as biomagnification.

The potential for a chemical to biomagnify in a food web is often quantified using a Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying. While specific TMF values for PFNS in aquatic food webs are not consistently reported across studies, research on other long-chain PFAS provides strong evidence for their biomagnification potential in these ecosystems. nih.govfosan.orgsfu.ca

A comprehensive review of PFAS in aquatic systems found that perfluorooctane sulfonate (PFOS), a C8 sulfonate, frequently biomagnifies, with TMFs ranging from 0.8 to 20. nih.gov Generally, long-chain perfluorocarboxylic acids (PFCAs) and PFSAs exhibit significant trophic magnification. fosan.org The biomagnification potential of PFAS in aquatic food webs is influenced by the length of the food web, the specific species involved, and the proximity to sources of contamination. nih.gov

Given that the tendency for biomagnification of PFSAs in aquatic food webs increases with carbon chain length, it is highly probable that PFNS, with its nine-carbon chain, would exhibit significant biomagnification. acs.org The TMF for PFNS is expected to be greater than 1 and likely comparable to or higher than that of PFOS in similar aquatic food webs.

Table 5.2.1: Reported Trophic Magnification Factors (TMFs) for Long-Chain PFAS in Various Aquatic Food Webs

| Compound | Food Web Location | TMF Value | Reference |

| PFOS | Various | 0.8 - 20 | nih.gov |

| Long-chain PFCAs (C10-C13) | St. Lawrence River | >1 | fosan.org |

| Perfluorodecane sulfonate (PFDS) | St. Lawrence River | >1 | fosan.org |

Studies of terrestrial food chains in remote environments have also demonstrated the biomagnification of long-chain PFAS. nih.govfigshare.comresearchgate.net A notable example is the lichen-caribou-wolf food chain in the Canadian Arctic. nih.govfigshare.com In this ecosystem, various PFCAs and PFOS have been shown to biomagnify from lichen to caribou and then to wolves. nih.gov

While a specific TMF for PFNS was not reported in the primary study of this food chain, the TMFs for PFCAs with nine to eleven carbons were found to be in the range of 2.2 to 2.9, and the TMF for PFOS was between 2.3 and 2.6. nih.gov This indicates significant biomagnification of these long-chain compounds. The relationship between TMF and carbon chain length for PFSAs in this terrestrial food chain was found to be similar to that observed in Arctic marine mammal food webs, although the absolute TMF values were lower in the terrestrial system. nih.gov

Table 5.2.2: Trophic Magnification Factors (TMFs) for Selected Long-Chain PFAS in a Lichen-Caribou-Wolf Food Chain

| Compound | Trophic Magnification Factor (TMF) | Reference |

| Perfluorononanoic acid (PFNA) (C9) | 2.2 - 2.9 (range for C9-C11 PFCAs) | nih.gov |

| Perfluorodecanoic acid (PFDA) (C10) | 2.2 - 2.9 (range for C9-C11 PFCAs) | nih.gov |

| Perfluoroundecanoic acid (PFUnA) (C11) | 2.2 - 2.9 (range for C9-C11 PFCAs) | nih.gov |

| Perfluorooctane sulfonate (PFOS) (C8) | 2.3 - 2.6 | nih.gov |

| This compound (PFNS) (C9) | Likely in the range of 2.2 - 2.9 (inferred) |

The length of the perfluorinated carbon chain is a critical determinant of the bioaccumulation and biomagnification potential of PFAS. nih.govresearchgate.net For perfluoroalkyl sulfonates (PFSAs), there is a clear and positive correlation between increasing carbon chain length and the tendency to bioaccumulate and biomagnify. researchgate.netacs.org

Short-chain PFSAs, with fewer than six carbon atoms, are generally more water-soluble and are eliminated from organisms more rapidly. nih.gov Consequently, they have a lower potential for bioaccumulation. nih.gov In contrast, long-chain PFSAs, such as PFNS (C9), are more hydrophobic and have a greater affinity for binding to proteins. researchgate.net This leads to slower elimination rates, longer biological half-lives, and a greater propensity to accumulate in tissues. nih.gov

This relationship extends to biomagnification. Numerous studies across different ecosystems have shown that long-chain PFAS, including PFSAs with eight or more carbons, are the most likely to biomagnify in food webs. fosan.orgacs.orgnih.gov The increasing bioaccumulation factor with chain length for PFSAs with six or more carbons has been demonstrated in aquatic organisms. acs.org Similarly, in terrestrial food chains, the highest trophic magnification factors are observed for the longer-chain compounds. nih.gov Therefore, as a long-chain PFSA, this compound is expected to have a high bioaccumulation and biomagnification potential, consistent with the established trends for its chemical class. researchgate.net

Comparative Bioaccumulation Studies of this compound (PFNS) with Other Perfluoroalkyl Sulfonates (PFSAs)

Research comparing the bioaccumulative potential of PFNS with other PFSAs, particularly the well-studied perfluorooctanesulfonate (B1231939) (PFOS), indicates that the length of the perfluoroalkyl chain is a key determinant of bioaccumulation. As a long-chain PFSA, PFNS exhibits a high potential for bioaccumulation, a trait it shares with other long-chain counterparts like PFOS and perfluorodecanesulfonate (PFDS).

A comprehensive study of the St. Lawrence River food web provided valuable insights into the occurrence and distribution of various PFAS, including PFNS. The research by Munoz et al. (2022) detected PFNS in a range of aquatic organisms, allowing for a comparative analysis of its concentrations alongside other PFSAs. researchgate.net

The data from this study, presented below, illustrates the varying concentrations of different PFSAs across several species, offering a glimpse into their comparative bioaccumulation.

Interactive Data Table: PFSA Concentrations in St. Lawrence River Biota (ng/g wet weight)

| Species | PFHxS | PFOS | PFNS | PFDS |

| Amphipods | 0.007 | 0.43 | nd | 0.004 |

| Dreissenid Mussels | 0.004 | 0.22 | nd | 0.002 |

| Round Goby | 0.02 | 1.8 | 0.001 | 0.02 |

| Yellow Perch | 0.03 | 3.5 | 0.002 | 0.03 |

| Northern Pike | 0.05 | 8.7 | 0.004 | 0.07 |

nd: not detected. Data sourced from Munoz et al. (2022).

As the table demonstrates, PFOS was the most abundant PFSA detected across all species, a finding consistent with numerous other studies on PFAS bioaccumulation. However, the presence of PFNS, albeit at lower concentrations than PFOS, is significant. It indicates that this longer-chain sulfonate is also readily taken up by aquatic organisms. The general trend observed is an increase in concentration with trophic level, suggesting that all these long-chain PFSAs are subject to biomagnification.

Another study focusing on the Great Lakes food web also reported the novel detection of PFNS in the serum of several fish species, including walleye, yellow perch, and round gobies. nih.gov This finding further corroborates the presence and bioaccumulative nature of PFNS in aquatic ecosystems.

The bioaccumulation potential of PFSAs is strongly linked to their perfluoroalkyl chain length. Longer-chain PFSAs, such as PFNS and PFDS, are generally found to be more bioaccumulative than their shorter-chain counterparts like perfluorohexanesulfonate (B1258047) (PFHxS). This is attributed to their greater lipophilicity and stronger binding affinity to proteins in the blood and tissues of organisms.

While data specifically quantifying the bioaccumulation factors (BAFs) and trophic magnification factors (TMFs) for PFNS remain more limited compared to PFOS, the available concentration data from field studies strongly suggest that PFNS behaves similarly to other long-chain PFSAs, posing a potential risk for significant bioaccumulation and biomagnification in aquatic and terrestrial food webs. The continued investigation into the environmental fate and behavior of PFNS is crucial for a comprehensive understanding of the risks posed by the broader class of PFAS compounds.

Ecotoxicological Research on Perfluorononanesulfonate Pfns in Non Human Organisms

Molecular Mechanisms of Toxicity in Environmental Species

Understanding the molecular basis of PFNS toxicity is fundamental to assessing its environmental risk. Studies often investigate closely related PFAS compounds like PFOS to elucidate these mechanisms, which include disruptions in gene expression and cellular function. frontiersin.orgmdpi.com

Ecotoxicogenomic studies have been instrumental in identifying the molecular pathways disrupted by PFAS exposure in various environmental species. In fish, for example, exposure to PFOS has been shown to cause the differential expression of genes related to mitochondrial dysfunction, metabolism of proteins and fats, and neurobehavioral defects. frontiersin.org Research on marine medaka (Oryzias melastigma) larvae revealed that PFOS exposure upregulated genes associated with inflammatory responses and the immune system, potentially leading to immune dysfunction. frontiersin.org Similarly, studies in zebrafish (Danio rerio) have identified altered expression of genes involved in metabolic pathways and oxidative stress responses. frontiersin.org

The molecular mechanisms underlying PFAS-induced toxicity are complex and involve multiple signaling pathways. mdpi.com Key pathways identified in animal studies include those related to oxidative stress, inflammation, and apoptosis (programmed cell death). mdpi.comnih.gov For instance, PFOS has been shown to disrupt the oxidative balance in tissues, leading to the generation of reactive oxygen species and triggering a cascade of inflammatory reactions. mdpi.com

At the cellular and subcellular levels, PFAS compounds induce significant damage. Studies on fish have demonstrated that exposure can lead to severe alterations in organelle structure. frontiersin.org In the liver cells of fish, PFOS and PFOA have been observed to cause nuclear malformation, swelling of mitochondria and the endoplasmic reticulum, and severe damage to the inner membrane systems of cells. frontiersin.org

Effects on Aquatic Ecosystems and Organisms

Aquatic environments often act as sinks for persistent chemicals like PFNS, leading to significant exposure for aquatic life. environment.govt.nznih.gov The bioaccumulative nature of these compounds means they can magnify up the food chain, posing a considerable threat to organisms at higher trophic levels. environment.govt.nznih.gov

PFAS compounds are toxic to a wide range of aquatic organisms, including invertebrates and fish. nih.govnih.gov The toxicity varies by species and the specific PFAS compound. For aquatic invertebrates, acute toxicity values for PFOS have been reported to range from 10 to 300 mg/L. researchgate.net In crustaceans like Daphnia magna, PFOS exposure has been shown to significantly inhibit reproductive behaviors, delay the production of offspring, and reduce the total number of offspring. nih.govmdpi.com

Fish are also vulnerable to the effects of PFAS. Documented impacts include reproductive and developmental effects, such as infertility, reduced survival of fry, and decreased growth when parent fish are exposed. environment.govt.nz Developmental toxicity can manifest as physical deformities; for instance, PFOS has been found to cause spinal curvature in the early developmental stages of zebrafish. frontiersin.org The lethal concentrations causing 50% mortality (LC50) have been established for various fish species, highlighting the acute toxicity of these chemicals.

| Species | Exposure Time | LC50 Value (mg/L) | Reference |

|---|---|---|---|

| Green neon shrimp (Neocaridina denticulate) | 96-hour | 10 | researchgate.netnih.gov |

| Zebrafish (Danio rerio) Embryo | 96-hour | 10.89–71 | frontiersin.org |

| Zebrafish (Danio rerio) Larvae | 96-hour | 31.03 | frontiersin.org |

As apex predators, marine mammals are at high risk of bioaccumulating significant levels of PFAS. environment.govt.nzmarinemammal.org.au PFOS has been detected in the blood and liver tissues of numerous marine mammal species, including dolphins, seals, and porpoises, even in remote locations like the Arctic. nih.govresearchgate.net This widespread contamination suggests a global distribution of these persistent chemicals. nih.govresearchgate.net

High concentrations of PFAS have been recorded in marine mammals globally. One study found that dolphins in Australian waters had the highest liver concentrations of PFAS in the world. marinemammal.org.au Such high body burdens are concerning as PFAS exposure has been linked to compromised immune and liver function in these animals. marinemammal.org.au Species at the top of the marine food chain, such as the white-sided dolphin, have been found to have the highest concentrations, underscoring the process of biomagnification. pfascentral.org While direct reproductive effects are still being studied, the high concentrations of these compounds are expected to adversely affect a proportion of cetacean populations based on established toxicity thresholds. cityu.edu.hk

| Species | Location | Tissue | Concentration | Reference |

|---|---|---|---|---|

| Bottlenose Dolphin | Sarasota Bay, FL | Liver | 1520 ng/g wet wt | nih.govresearchgate.net |

| Ringed Seal | Northern Baltic Sea | Blood | 475 ng/mL | nih.govresearchgate.net |

| White-sided Dolphin | St. Lawrence Estuary, Canada | Liver | 334 ng/g wet wt (average) | pfascentral.org |

| Common Dolphin | Mediterranean Sea | Liver | 878 ng/g wet wt (for FOSA) | researchgate.net |

Effects on Terrestrial Ecosystems and Organisms

The impact of PFNS and other PFAS on terrestrial ecosystems is often concentrated in areas near contamination sources, such as industrial sites or locations where firefighting foams have been used. environment.govt.nz For terrestrial animals, exposure routes include the direct ingestion of contaminated soil and water, as well as dietary consumption of contaminated plants and animals. environment.govt.nz Ecotoxicological studies on animals have identified adverse effects on the liver, gastrointestinal tract, and immune systems. environment.govt.nz

Research conducted near a fluorochemical plant in Belgium provided a clear example of PFOS bioaccumulation in a terrestrial food chain. researchgate.net The study detected high levels of PFOS in soil, surface water, invertebrates, and small mammals, demonstrating its transfer through different trophic levels. researchgate.net Earthworms, in particular, showed high biota-to-soil accumulation factors, indicating they can concentrate the chemical from the soil, making it more available to predators. researchgate.net This accumulation can have ripple effects throughout the ecosystem, impacting the health of a wide range of organisms. nih.gov

| Sample Type | Concentration | Reference |

|---|---|---|

| Soil | 68 ng/g | researchgate.net |

| Surface Water | 22 ng/L | researchgate.net |

| Invertebrates (range) | 28 to 9,000 ng/g | researchgate.net |

| Isopods (median) | 497 ng/g ww | researchgate.net |

| Slugs (median) | 3090 ng/g ww | researchgate.net |

| Earthworms (median) | 2410 ng/g ww | researchgate.net |

Impacts on Soil Invertebrates and Terrestrial Plants

Research specifically delineating the ecotoxicological impacts of Perfluorononanesulfonate (PFNS) on soil invertebrates and terrestrial plants is limited. However, studies on structurally similar per- and polyfluoroalkyl substances (PFAS), particularly Perfluorooctanesulfonate (B1231939) (PFOS), provide insights into the potential effects. For long-chain perfluoroalkyl sulfonates like PFNS, a high potential for toxicity to sediment-dwelling organisms is expected. The bioaccumulation and toxicity of PFAS in terrestrial ecosystems are influenced by factors such as the specific compound, soil characteristics, and the species of organism. nih.gov

Studies on various PFAS compounds have revealed several mechanisms of toxicity in soil organisms. For instance, exposure to certain PFAS has been shown to induce oxidative stress in invertebrates like the nematode Caenorhabditis elegans. mdpi.com The accumulation of these substances varies between trophic levels and species. Research has indicated that carnivorous invertebrates tend to accumulate long-chained PFAS, while herbivorous invertebrates can accumulate both long and short-chained compounds. nih.gov In contrast, plant tissues often show a higher abundance of short-chained PFAS. nih.gov The bioavailability and subsequent toxicity of these compounds in the terrestrial environment remain an area of active investigation. nih.gov

To establish protective benchmarks for terrestrial ecosystems, toxicity data from related compounds are often used for preliminary assessments. The table below presents screening benchmarks for PFOS, which can serve as an illustrative example for a related long-chain substance.

Example Ecotoxicological Benchmarks for PFOS in Terrestrial Environments

| Organism Type | Benchmark Value | Matrix | Notes |

|---|---|---|---|

| Terrestrial Plants | 1.5 mg/kg | Soil (dry weight) | Screening benchmark. researchgate.net |

| Soil Invertebrates (e.g., earthworms) | 39 mg/kg | Soil (dry weight) | Screening benchmark. researchgate.net |

Effects on Avian and Terrestrial Mammalian Species

Direct toxicological studies focusing on this compound (PFNS) in avian and terrestrial mammalian species are not extensively documented in peer-reviewed literature. The majority of available research focuses on more prevalent PFAS like PFOS and Perfluorooctanoic acid (PFOA). These studies indicate that PFAS can cause a range of adverse health effects in wildlife, including liver damage, thyroid disease, and reproductive issues. nih.gov

In avian species, the developmental stage has been identified as particularly sensitive to PFAS exposure. Studies involving in-ovo exposure in species like the chicken (Gallus gallus domesticus), herring gull (Larus argentatus), and great cormorant (Phalacrocorax carbo sinensis) have demonstrated that PFOS and PFOA can reduce embryo survival. nih.gov Importantly, this research highlights significant differences in sensitivity among species, a critical factor for accurate risk assessment in wildlife. nih.gov For instance, chickens were found to be the most sensitive of the three species tested to both PFOS and PFOA. nih.gov

In terrestrial mammals, laboratory studies have linked PFAS exposure to developmental and reproductive toxicity. nih.gov Evidence from studies on mice suggests that maternal exposure to PFOA can lead to dose-dependent growth deficits in offspring. nih.gov Given their persistence and tendency to bioaccumulate, long-chain PFAS can magnify through the food chain, leading to high concentrations in top predators.

The following table summarizes avian toxicity data for PFOS, illustrating the types of endpoints and values determined in ecotoxicological research for a compound structurally related to PFNS.

Example Avian Ecotoxicity Data and Benchmarks for PFOS

| Parameter | Value | Species | Notes |

|---|---|---|---|

| Reduced Embryo Survival (50% effect) | 8.5 µg/g egg | Chicken (Gallus gallus domesticus) | Based on in-ovo injection. nih.gov |

| Dietary Benchmark | 0.28 mg/kg diet | General Avian Species | Protective screening-level concentration. researchgate.net |

| Egg Yolk Benchmark | 1.7 µg/mL yolk | General Avian Species | Protective screening-level concentration. researchgate.net |

| Liver Benchmark | 0.6 µg/g ww | General Avian Species | Protective screening-level concentration. researchgate.net |

High-Throughput Ecotoxicology (HiTEC) for this compound (PFNS) Assessment

The vast number of chemicals in commerce necessitates a shift towards more efficient and cost-effective toxicity testing strategies. nih.gov High-Throughput Ecotoxicology (HiTEC) utilizes automated and advanced methodologies to rapidly screen chemicals for potential hazards to environmentally relevant species. nih.govnih.gov

Application of Cell Painting and Imaging-Based Assays for Non-Human Cells

One of the most powerful high-throughput, image-based assays is known as "Cell Painting". nih.gov This morphological profiling technique uses a cocktail of six fluorescent dyes to simultaneously stain eight different components and organelles within a cell, including the nucleus, endoplasmic reticulum, mitochondria, cytoskeleton, Golgi apparatus, and RNA. nih.govbroadinstitute.org High-throughput microscopy then captures images of these stained cells, and sophisticated software extracts hundreds to thousands of quantitative features—such as size, shape, texture, and intensity—from each individual cell. nih.govnih.gov

The result is a highly detailed "morphological profile" or "phenotypic signature" for each chemical exposure. nih.gov By comparing these profiles, scientists can:

Cluster chemicals based on their similar biological impacts, helping to identify their mechanisms of action. nih.gov

Screen for bioactivity of environmental chemicals at a large scale. springernature.com

Predict the potential toxicity of unknown substances by comparing their profiles to those of well-characterized compounds. springernature.com

While originally developed using human cell lines for applications in drug discovery, the Cell Painting assay and similar imaging-based approaches are being adapted for ecotoxicology. springernature.com The methodology can be applied to cell lines derived from non-human, environmentally relevant species (e.g., fish, birds, or invertebrates) to provide mechanistic insights into the cellular effects of contaminants like PFNS. nih.gov This allows for the rapid prioritization of chemicals for further in-depth testing. nih.gov

Development of Novel Assays for Environmentally Relevant Species

The development of novel assays is a cornerstone of advancing high-throughput ecotoxicology. nih.gov These New Approach Methodologies (NAMs) aim to reduce reliance on traditional, low-throughput animal testing while providing more relevant data for risk assessment. usda.gov

Key areas of development include:

Automated In Vivo Models: Utilizing small, rapidly developing organisms such as zebrafish (Danio rerio) embryos or water fleas (Daphnia magna) in multi-well plates allows for automated imaging and analysis of developmental or behavioral endpoints. nih.govmdpi.com

Cell-Based Real-Time Analysis: Novel systems, such as the Real-Time Cellular Analyzer (RTCA), continuously monitor the health and growth of cells upon exposure to environmental samples. nih.gov This method generates a dynamic cellular response profile that can be used to calculate a biological activity index, providing a comprehensive measure of cytotoxicity. nih.gov

Species-Specific Assays: There is a growing recognition that standard model species may not always be representative of specific ecosystems. mdpi.com Research is underway to identify and validate new test species from diverse environments to improve the ecological relevance of toxicity data. mdpi.com

Advanced In Vitro Systems: Emerging technologies like "organs-on-a-chip" are being explored for their potential use in ecotoxicology. nih.gov These microfluidic devices contain 3D cell cultures that mimic the structure and function of an organ, offering a more complex and physiologically relevant testing platform than traditional 2D cell cultures. nih.gov

These innovative assays provide powerful tools for screening large numbers of chemicals like PFNS, offering a deeper understanding of their potential ecotoxicological effects at a cellular and subcellular level. nih.gov

Analytical Methodologies for Environmental Detection and Quantification of Perfluorononanesulfonate Pfns

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of PFNS is the effective extraction of the analyte from the sample matrix while minimizing interferences. The choice of technique depends heavily on the nature of the sample, whether it is an aqueous solution or a solid material.

Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the pre-concentration and purification of PFNS from both aqueous and solid environmental samples. youtube.comresearchgate.net This method is crucial for achieving the low detection limits required for environmental monitoring. youtube.com For aqueous samples such as drinking water, groundwater, and surface water, SPE is commonly employed to extract and concentrate PFNS. promochrom.com The process typically involves passing the water sample through a cartridge containing a solid sorbent that retains the PFNS.

For solid matrices like soil, sediment, and biota, an initial extraction step is necessary to transfer the PFNS into a liquid phase before it can be further purified using SPE. waters.com This often involves techniques like ultrasonication with a solvent such as methanol. researchgate.net

A common type of SPE sorbent used for PFNS and other PFAS is the Weak Anion Exchange (WAX) cartridge. waters.comresearchgate.net The selection of the appropriate SPE cartridge and elution solvents is critical for achieving high recovery rates for PFNS. Automation of the SPE process can enhance sample throughput and improve the consistency of results. nih.gov

| Matrix Type | Extraction/Pre-treatment | SPE Sorbent | Purpose | Reference |

| Aqueous (Water) | Filtration/Centrifugation | Weak Anion Exchange (WAX) | Concentration and purification | researchgate.netwaters.com |

| Solid (Soil, Sediment) | Solvent Extraction (e.g., Methanol) | Weak Anion Exchange (WAX) | Isolate PFNS from the solid matrix and subsequent clean-up | researchgate.netwaters.com |

| Biota (e.g., Fish Tissue) | Protein Precipitation/Solvent Extraction | Weak Anion Exchange (WAX) | Removal of proteins and lipids, followed by purification | researchgate.netnih.gov |

Following the initial extraction, a clean-up step is often essential, particularly for complex matrices like soil, sediment, and biological tissues, to remove co-extracted interfering substances such as lipids, humic acids, and other organic matter. researchgate.netchromatographyonline.com These interferences can suppress or enhance the instrument signal, leading to inaccurate quantification of PFNS. researchgate.net

Dispersive solid-phase extraction (dSPE) is a common clean-up technique. nih.gov Sorbents like graphitized carbon black (GCB) are frequently used to remove pigments and other interfering compounds from the sample extract. waters.com For fatty samples, such as fish tissue, specific clean-up methods are required to remove lipids, which can significantly interfere with the analysis. nih.gov Other clean-up strategies include the use of silica (B1680970) columns and, in some cases, destructive methods like treatment with sulfuric acid to eliminate lipids. researchgate.net

| Clean-up Sorbent/Method | Target Interferences | Applicable Matrices | Reference |

| Graphitized Carbon Black (GCB) | Pigments, polar interferences | Soil, Water, Tissue | waters.com |

| Silica Gel | Lipids, non-polar interferences | Biota, Fatty Samples | researchgate.net |

| Sulfuric Acid Treatment | Lipids | Biota, Fatty Samples | researchgate.net |

Advanced Instrumental Analysis for Perfluorononanesulfonate (PFNS)

After sample preparation and clean-up, the extracts are analyzed using highly sensitive and selective instrumental techniques to identify and quantify PFNS.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and established analytical technique for the determination of PFNS and other PFAS in environmental samples. sigmaaldrich.comnih.gov This method offers high sensitivity and selectivity, allowing for the detection of PFNS at very low concentrations. nih.govchromatographyonline.com

In this technique, the sample extract is first injected into a liquid chromatograph, where PFNS is separated from other compounds based on its chemical properties as it passes through a chromatographic column. The separated compounds then enter a tandem mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the PFNS molecules, typically using a negative electrospray ionization (ESI) source, and then fragments them. chromatographyonline.com By monitoring specific precursor and product ion transitions, PFNS can be selectively identified and quantified, even in the presence of other co-eluting substances. sigmaaldrich.com

The use of isotopically labeled internal standards is a common practice in LC-MS/MS analysis to correct for any loss of analyte during sample preparation and to account for matrix effects, thereby improving the accuracy of the quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an increasingly powerful tool for the analysis of PFNS and other emerging contaminants. sciex.comnih.gov Instruments such as Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, which allows for the confident identification of target compounds based on their exact mass. nih.gov This high selectivity is particularly advantageous in complex matrices where interferences may have the same nominal mass as PFNS. sciex.com

HRMS can be used for both targeted and non-targeted analysis. epa.gov In a targeted approach, the instrument is set to look for the specific accurate mass of PFNS. In a non-targeted screening approach, the instrument collects data over a wide mass range, allowing for the retrospective identification of a broad range of PFAS, including novel or unexpected compounds, without the need for pre-existing analytical standards. researchgate.netnih.govnih.gov This capability is invaluable for identifying new and emerging PFAS in the environment. researchgate.net

| Technique | Principle | Advantages for PFNS Analysis | Mode of Analysis | Reference |

| LC-MS/MS | Separation by liquid chromatography followed by detection using tandem mass spectrometry. | High sensitivity and selectivity for targeted quantification. | Targeted | sigmaaldrich.comnih.gov |

| HRMS (TOF, Orbitrap) | Separation by liquid chromatography followed by detection using high-resolution mass spectrometry. | High mass accuracy for confident identification and differentiation from interferences. | Targeted and Non-Targeted | sciex.comnih.govresearchgate.net |

Quality Assurance and Quality Control in this compound (PFNS) Analysis

Key QC measures in PFNS analysis include:

Method Blanks: Analyzing a sample of the clean matrix (e.g., ultrapure water) that is carried through the entire analytical process to check for any background contamination.

Duplicate Samples: Analyzing two separate aliquots of the same sample to assess the precision of the method. researchgate.net

Laboratory Control Spikes (LCS): Analyzing a clean matrix spiked with a known concentration of PFNS to evaluate the accuracy of the analytical method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Spiking a real environmental sample with a known amount of PFNS to assess the effect of the sample matrix on the analytical method's accuracy and precision.

Internal Standards: Adding a known amount of an isotopically labeled analog of PFNS to every sample, blank, and standard to correct for variations in instrument response and sample preparation efficiency.

By implementing these QA/QC procedures, laboratories can ensure that the generated data for PFNS concentrations in environmental samples are accurate, precise, and legally defensible. iges.or.jp

Isotope Dilution and Internal Standard Quantification

To ensure the accuracy of quantification, especially in complex environmental samples, isotope dilution is the preferred method. nih.govepa.gov This technique involves adding a known amount of an isotopically labeled version of the target analyte, in this case, a labeled PFNS internal standard, to the sample at the beginning of the analytical process. epa.gov This internal standard has a different mass from the native PFNS due to the incorporation of heavy isotopes (e.g., ¹³C), but it behaves almost identically to the native PFNS during sample extraction, cleanup, and instrumental analysis. amazonaws.com